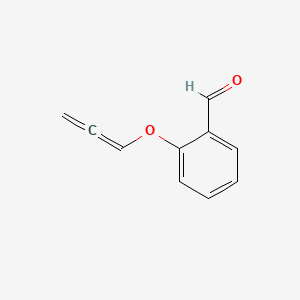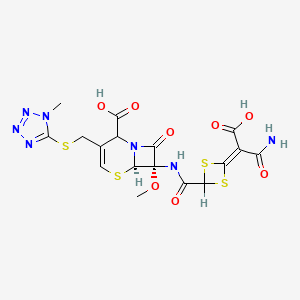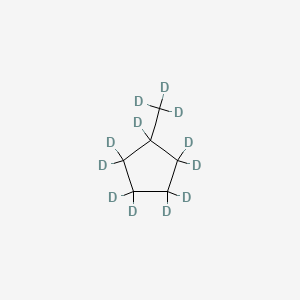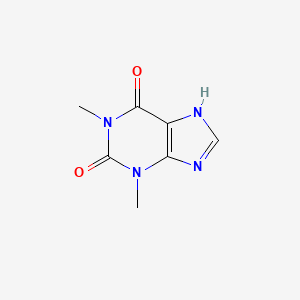
Metolachlor-d6
Vue d'ensemble
Description
Metolachlor-d6 is the deuterium labeled Metolachlor . Metolachlor is a pre-emergent selective, chloroacetanilide herbicide used for controlling a variety of annual grass and broadleaf weeds in corn and other crops . It is a chiral herbicide consisting of four stereoisomers .
Synthesis Analysis
Metolachlor is produced from 2-ethyl-6-methylaniline (MEA) via condensation with methoxy acetone. The resulting imine is hydrogenated to give primarily the S-stereoisomeric amine. This secondary amine is acetylated with chloroacetylchloride .Molecular Structure Analysis
The molecular formula of this compound is C15 2H6 H16 Cl N O2 .Chemical Reactions Analysis
Metolachlor acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway . It is used for grass and broadleaf weed control in corn, soybean, peanuts, sorghum, and cotton .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.83 .Applications De Recherche Scientifique
Effects on Marine Organisms
Metolachlor, including its degradation products metolachlor ethane sulfonic acid (MESA) and metolachlor oxanilic acid (MOA), has been found to cause significant developmental defects, DNA damage, and gene transcription level changes in marine organisms like the Pacific oyster (Crassostrea gigas) (Mai et al., 2014).
Photodegradation Studies
Research on the degradation of metolachlor via ultraviolet (UV) photolysis and UV/hydrogen peroxide advanced oxidation process (AOP) reveals insights into effective treatment processes for its removal from water, crucial for addressing environmental contamination and health risks (Wu, Shemer, & Linden, 2007).
Impact on Microalgae
Metolachlor has been shown to reduce metabolic activity, chlorophyll content, and photosynthetic efficiency in green microalgae Pseudokirchneriella subcapitata, impacting growth and cell morphology, which indicates its broader ecological effects (Machado & Soares, 2020).
Herbicide Breakdown in Aquatic Systems
Studies on metolachlor and alachlor in aquatic systems have explored their transformation and breakdown product formation, providing vital information on their environmental fate and impact on water quality (Graham et al., 1999).
Microbial Degradation
Research on the biodegradation and mineralization of metolachlor by microorganisms like Candida xestobii offers insights into microbial processes for herbicide degradation in soils (Muñoz et al., 2011).
Cancer Incidence Studies
Epidemiological studies in the Agricultural Health Study have evaluated the incidence of cancer among pesticide applicators exposed to metolachlor, investigating long-term health effects given its widespread use and environmental presence (Rusiecki et al., 2005; Rusiecki et al., 2006).
Sustainable Weed Management
Metolachlor has been studied for its role in sustainable weed-management practices, with its favorable soil behavior and low risk for developing weed resistance (O'Connell, Harms, & Allen, 1998).
Cellular Effects on Human Cells
The impact of metolachlor on human liver cells (HepG2) has been explored, providing insights into its potential mode of action and effects on non-target organisms (Hartnett, Musah, & Dhanwada, 2013).
Environmental Factors Affecting Soil Degradation
Research on the degradation of S-metolachlor in soil, influenced by environmental factors, is crucial for understanding its fate in agricultural settings (Long, Rongyu, & Wu, 2014).
Toxicity Assessment in Model Systems
Toxicity assessments of metolachlor using model systems such as bacterial and mitochondrial systems help in understanding its cell and molecular level interference (Pereira et al., 2009).
Mécanisme D'action
Target of Action
Metolachlor-d6, like its parent compound Metolachlor, is a part of the chloroacetamide chemical family and belongs to the Weed Science Society of America (WSSA) Group 15 herbicide class . The primary targets of this compound are the very long chain fatty acids in plants . These fatty acids play a crucial role in the growth and development of seedling shoots .
Mode of Action
This compound inhibits the formation of very long chain fatty acids, thereby inhibiting seedling shoot growth . This interaction with its targets results in the control of a variety of annual grasses and broadleaf weeds in crops .
Pharmacokinetics
It is known that the compound is used as a pre-emergent herbicide, which suggests that it is applied to the soil and absorbed by the plants from there . The presence of deuterium in this compound could potentially affect its pharmacokinetic and metabolic profiles .
Result of Action
The result of this compound action is the effective control of a variety of annual grasses and broadleaf weeds in crops . In terms of its effect on non-target organisms, there is no clear link between S-metolachlor exposure and incidence of cancer in humans .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, microbial degradation is predominantly responsible for the removal of Metolachlor from soil and water . Furthermore, organic waste amendments can modify the metabolic pathways of S-Metolachlor .
Safety and Hazards
Metolachlor has been detected in ground and surface waters in concentrations ranging from 0.08 to 4.5 parts per billion (ppb) throughout the U.S . It is classified as a Category C pesticide by the United States Environmental Protection Agency (US EPA), which indicates limited evidence of carcinogenicity .
Analyse Biochimique
Biochemical Properties
The transformation products of Metolachlor, including Metolachlor-d6, may interact with various enzymes and proteins in the soil microbiome, affecting biochemical reactions .
Cellular Effects
Given its similarity to Metolachlor, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a derivative of Metolachlor, it may share similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Metolachlor, the parent compound, is known to degrade rapidly in soil . This suggests that this compound may also exhibit changes in its effects over time, including degradation and potential long-term effects on cellular function .
Metabolic Pathways
Given its structural similarity to Metolachlor, it may be involved in similar metabolic pathways and interact with the same enzymes or cofactors .
Propriétés
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-XCPSXBTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401010012 | |
| Record name | Metolachlor-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219803-97-0 | |
| Record name | Metolachlor-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why is Metolachlor-d6 used in this study instead of regular Metolachlor?
A1: this compound serves as an internal standard in this research []. Internal standards are crucial in analytical chemistry, especially when using techniques like mass spectrometry. They are added to samples, calibration standards, and quality control samples at a known concentration.
Q2: How does the use of this compound improve the reliability of Metolachlor quantification in environmental water samples?
A2: The study demonstrates that matrix effects can significantly impact the accurate determination of Metolachlor in different water types []. By using this compound, the researchers could effectively correct for these matrix effects:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Pyrido[2,3-b]pyrazin-3-amine](/img/structure/B587363.png)


